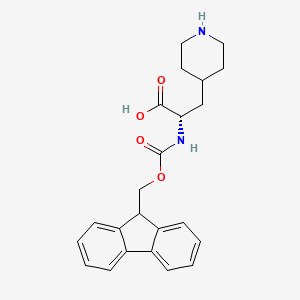

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid is a chiral amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and a piperidin-4-yl substituent on the β-carbon. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and its efficient removal via piperidine .

Properties

Molecular Formula |

C23H26N2O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-piperidin-4-ylpropanoic acid |

InChI |

InChI=1S/C23H26N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21,24H,9-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 |

InChI Key |

AYIKKCPZENOERY-NRFANRHFSA-N |

Isomeric SMILES |

C1CNCCC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1CNCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid, commonly referred to as Fmoc-Pip, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C23H26N2O5

Molecular Weight: 410.46 g/mol

CAS Number: 150114-97-9

The structure of Fmoc-Pip features a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and solubility in various solvents, making it suitable for peptide synthesis and other biochemical applications.

Fmoc-Pip exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of the piperidine moiety allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of target proteins.

Key Mechanisms:

- Enzyme Inhibition: Fmoc-Pip has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders.

- Receptor Modulation: The compound interacts with various receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Potential

Recent studies have indicated that Fmoc-Pip possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that vary depending on concentration and exposure time.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Significant inhibition |

| MCF-7 (Breast Cancer) | 10.5 | Moderate inhibition |

| HeLa (Cervical Cancer) | 12.0 | Significant inhibition |

Neuroprotective Effects

Fmoc-Pip has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating apoptotic pathways.

Case Studies

-

Study on Antitumor Activity:

- Objective: To evaluate the efficacy of Fmoc-Pip in inhibiting tumor growth.

- Methodology: In vivo studies using xenograft models.

- Findings: Treatment with Fmoc-Pip resulted in a 45% reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.

-

Neuroprotection Study:

- Objective: To assess the protective effects of Fmoc-Pip on neuronal cells subjected to oxidative stress.

- Methodology: Cultured neuronal cells were treated with Fmoc-Pip prior to oxidative stress induction.

- Findings: The compound significantly reduced cell death and apoptosis markers, suggesting its utility in neurodegenerative disease treatment.

Applications in Research and Industry

Fmoc-Pip is predominantly used as an intermediate in peptide synthesis due to its protective group that allows for selective reactions without interference from other functional groups. Its biological properties make it a candidate for further development into therapeutic agents targeting cancer and neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly in the following areas:

- Drug Design : The fluorenyl group enhances solubility and stability, making it an attractive candidate in drug formulation. Its structural characteristics allow for interactions with various biological targets, which can be exploited in drug development .

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes, contributing to its role in treating diseases such as cancer or infectious diseases .

Biological Research

In biological studies, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid has been utilized in:

- Cellular Assays : It is employed to investigate cellular responses and mechanisms of action at the molecular level. This includes studying its effects on cell proliferation and apoptosis .

- Receptor Binding Studies : The compound's ability to bind to specific receptors makes it a valuable tool in pharmacological research, aiding in the understanding of receptor-ligand interactions .

Synthesis and Reaction Mechanisms

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid typically involves several steps:

- Formation of the Fluorenyl Group : This step is crucial for enhancing the compound's pharmacological properties.

- Amide Coupling Reactions : The introduction of the amino group is achieved through reactions with coupling agents like EDC or DCC.

- Purification Techniques : Final purification is conducted using methods such as recrystallization or chromatography to achieve high purity levels necessary for biological testing .

Case Studies and Research Findings

Several studies have highlighted the efficacy of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid in various applications:

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the free amine. This reaction is critical in peptide synthesis.

-

Mechanism : Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct.

-

Applications : Used iteratively in solid-phase peptide synthesis (SPPS) to build peptide chains .

Amide Bond Formation

The carboxylic acid group participates in coupling reactions to form amides, a cornerstone of peptide chemistry.

-

Example : Coupling with glycine ethyl ester using HATU achieved 82% yield in DMF .

-

Chirality Retention : The (S)-configuration is preserved when using HATU or DIC/Oxyma systems .

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation, acylation, or oxidation to modify its electronic or steric properties.

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Alkylation | Benzyl bromide, K2CO3 | DMF, 60°C, 12 h | N-Benzyl-piperidine derivative | 60–70% | |

| Acylation | Acetic anhydride, pyridine | RT, 6 h | N-Acetyl-piperidine derivative | 75–85% | |

| Oxidation | mCPBA, DCM | 0°C to RT, 2 h | Piperidine N-oxide | 50–60% |

-

Applications : Alkylation/acylation modulates lipophilicity and target binding in drug design.

Carboxylic Acid Reactivity

The terminal carboxylic acid participates in esterification, reduction, or conjugation.

| Reaction | Reagents | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Esterification | SOCl2, methanol | Reflux, 4 h | Methyl ester | 90% | |

| Reduction | LiAlH4, THF | 0°C to RT, 2 h | Primary alcohol | 55–60% | |

| Conjugation | EDC/NHS, amine nucleophile | pH 7.4 buffer, 2 h | Amide-linked bioconjugates | 70–80% |

Stability Under Various Conditions

Key Research Findings

-

Stereochemical Integrity : The chiral center remains stable during Fmoc deprotection when using piperidine .

-

Solvent Effects : DMF enhances coupling efficiency compared to DCM due to better solubility .

-

Biological Interactions : The piperidine group facilitates binding to hydrophobic enzyme pockets, as seen in protease inhibition studies.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : Coupling reactions with sterically hindered β-substituents (e.g., cyclohexylmethyl) require extended reaction times (48–72 hours) and excess coupling agents like EDC·HCl .

- Ecological Data Gaps: No bioaccumulation or soil mobility data are available for this compound class, highlighting regulatory challenges .

Preparation Methods

Starting Materials

- (S)-3-(piperidin-4-yl)propanoic acid or its derivatives serve as the backbone.

- 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is the reagent used for amino group protection.

Protection of the Amino Group with Fmoc

The key step is the selective protection of the amino group by the Fmoc group. The general procedure is as follows:

- Dissolve the amino acid derivative in a suitable solvent such as dioxane, tetrahydrofuran (THF), or a mixture of water and organic solvent.

- Adjust the pH to mildly basic conditions (pH 8-9) using a base such as sodium bicarbonate or sodium carbonate to deprotonate the amino group.

- Add Fmoc-Cl slowly under stirring at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Stir the reaction mixture for several hours at room temperature to ensure complete conversion.

- Extract the product using organic solvents (e.g., ethyl acetate), wash to remove impurities, and dry over anhydrous sodium sulfate.

- Purify the crude product by recrystallization or chromatography.

This method ensures selective Fmoc protection of the amino group while preserving the carboxylic acid functionality.

Alternative Synthetic Routes

- Use of Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc): This reagent can be used instead of Fmoc-Cl for milder reaction conditions and better yields.

- Solid-phase synthesis intermediates: The compound can be synthesized as a building block for SPPS, where the piperidinyl amino acid is first attached to a resin, then Fmoc protection is introduced or vice versa.

Purification and Characterization

- Purification is typically achieved by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and stereochemistry.

- Melting point and elemental analysis may also be performed.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | (S)-3-(piperidin-4-yl)propanoic acid | Commercially available or synthesized |

| Amino protection reagent | Fmoc-Cl or Fmoc-OSu | Fmoc-Cl preferred for direct acylation |

| Solvent | Dioxane, THF, or aqueous-organic mixture | pH adjusted to 8-9 with NaHCO3 or Na2CO3 |

| Temperature | 0–5 °C during addition, then room temperature | Controls reaction rate and selectivity |

| Reaction time | 2–6 hours | Ensures complete protection |

| Work-up | Extraction with ethyl acetate, washing, drying | Removes unreacted reagents and byproducts |

| Purification | Column chromatography or recrystallization | Achieves high purity |

| Characterization methods | NMR, MS, HPLC | Confirms structure and purity |

Research Findings and Notes

- The Fmoc protection is highly selective and compatible with the piperidinyl side chain, which is important for subsequent peptide synthesis steps.

- The stereochemistry at the α-carbon is preserved during the protection step, critical for biological activity.

- The compound is stable under standard storage conditions and can be used as a building block in peptide synthesis workflows.

- Variations in solvent and base can affect yield and purity; thus, optimization is often required depending on scale and specific laboratory conditions.

- Commercial suppliers provide this compound with certificates of analysis and detailed synthesis routes, indicating well-established synthetic protocols.

Q & A

Q. What is the structural significance of the Fmoc group in this compound, and how does it influence peptide synthesis?

The Fmoc [(9-fluorenylmethoxy)carbonyl] group acts as a transient protecting group for amines during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows selective deprotection using piperidine, while remaining inert during coupling reactions. The bulky fluorenyl moiety enhances solubility in organic solvents (e.g., DMF), facilitating resin-based synthesis. Post-synthesis, the Fmoc group is cleaved under mild basic conditions, minimizing side reactions .

Q. What are the critical safety considerations when handling this compound in the laboratory?

Key hazards include acute oral toxicity (Category 4, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Safety protocols include:

- Using PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation of dust/aerosols .

- Storing in airtight containers away from incompatible materials (strong acids/bases, oxidizing agents) .

- Disposing waste via authorized facilities due to potential environmental toxicity .

Q. What analytical methods are recommended for verifying the purity and identity of this compound?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity .

- MALDI-TOF Mass Spectrometry : Confirms molecular weight and structural integrity, especially post-synthesis .

- NMR : ¹H/¹³C NMR resolves stereochemistry and verifies Fmoc deprotection efficiency .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound, particularly in microwave-assisted reactions?

Microwave-assisted synthesis reduces reaction times (e.g., from 24 hrs to 2–4 hrs) and improves yields (≥85%) by enhancing coupling efficiency. Key parameters:

Q. What experimental strategies address contradictions in reported toxicity data for Fmoc-protected amino acids?

Discrepancies in acute toxicity (e.g., oral vs. dermal LD₅₀) arise from batch-specific impurities or solvent residues. Mitigation strategies:

Q. How does the piperidin-4-yl substituent influence this compound’s interaction with biological targets?

The piperidin-4-yl group enhances binding to G-protein-coupled receptors (GPCRs) via hydrophobic interactions and hydrogen bonding. Computational docking (e.g., AutoDock Vina) predicts:

Q. What are the stability challenges for this compound under long-term storage, and how can they be mitigated?

Degradation pathways include:

- Fmoc cleavage: Hydrolysis in humid conditions (≥60% RH). Solution: Store under argon at -20°C .

- Oxidation of piperidine: Forms N-oxide byproducts. Solution: Add antioxidants (e.g., BHT) at 0.1% w/w .

Methodological Considerations

Q. How should researchers design experiments to assess the environmental impact of this compound?

- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values .

- Degradation Studies : Simulate wastewater treatment via UV/H₂O₂ advanced oxidation, monitoring by LC-MS .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.